(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide
Overview
Description
®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is a compound that features a trifluoromethoxy group, which is increasingly utilized in pharmaceuticals and agrochemicals due to its unique properties. The presence of the trifluoromethoxy group enhances the compound’s metabolic stability and lipophilicity, making it a valuable component in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often include the use of polar organic solvents to enhance the solubility and reactivity of the substrates .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, such as the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This method offers high enantioselectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, trifluoromethyl phenyl sulfone, and various polar organic solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as electrochromic devices.
Mechanism of Action
The mechanism of action of ®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
®-1-[4-(Trifluoromethyl)phenyl]ethanol: An important pharmaceutical intermediate used in the synthesis of chemokine CCR5 antagonists.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various synthetic reactions.
Uniqueness
®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is unique due to its specific trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity. These properties make it a valuable compound in drug design and development, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methoxy-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLCDCZNPIIAEI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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